molecular formula C15H14N2O4 B2505483 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid CAS No. 1293141-48-6

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid

Cat. No. B2505483
CAS RN: 1293141-48-6
M. Wt: 286.287
InChI Key: PNEHSISUXMYKOH-UHFFFAOYSA-N
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Description

Compounds like “5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid” typically belong to the class of organic compounds known as benzylcarbamoylamino acids . They are characterized by a benzyl group attached to a carbamoyl group, which is in turn attached to an amino acid .


Synthesis Analysis

The synthesis of such compounds often involves the use of coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be studied using various analytical methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, and capillary electrophoresis .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and differential scanning calorimetry .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Nucleic Acid Aptamers

“5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid” could be used in the development of nucleic acid aptamers . These are short single-stranded DNA or RNA oligonucleotides that fold into flexible three-dimensional structures. They can recognize and bind to target molecules with extraordinary selectivity and affinity .

Inhibitor of Cholinesterase

The compound has been featured as an important inhibitor of cholinesterase . Cholinesterase is an important enzyme that plays a key role in the nervous system, and inhibitors of this enzyme have potential applications in treating diseases like Alzheimer’s and glaucoma .

Enzymatic Kinetic Resolution

“5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid” could be used in enzymatic kinetic resolution , a biotechnological tool for the production of enantiomerically pure/enriched compounds . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .

Chemical Modifications of Aptamers

This compound bears amino acid–like side chains, e.g., 5-benzylaminocarbonyl-dU (resembling phenylalanine) covalently attached to the C5-position of uridine-triphosphate via an amide bond . These modified triphosphates are compatible with enzymatic steps of the SELEX process, which is used to generate aptamers .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific chemical structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Typically, safety data sheets provide information on the potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions in the study of such compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

5-(benzylcarbamoylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-7-6-11(8-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEHSISUXMYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid

CAS RN

1293141-48-6
Record name 5-[(benzylcarbamoyl)amino]-2-hydroxybenzoic acid
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